Acetamide, N-(4-fluorobutyl)-
Description
Acetamide, N-(4-fluorobutyl)-, is a fluorinated derivative of acetamide characterized by a butyl chain substituted with a fluorine atom at the 4-position. This structural modification introduces unique electronic and steric properties, distinguishing it from other acetamide analogs.
Properties
CAS No. |
373-08-0 |
|---|---|
Molecular Formula |
C6H12FNO |
Molecular Weight |
133.16 g/mol |
IUPAC Name |
N-(4-fluorobutyl)acetamide |
InChI |
InChI=1S/C6H12FNO/c1-6(9)8-5-3-2-4-7/h2-5H2,1H3,(H,8,9) |
InChI Key |
OSYIGZSQARXLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-fluorobutyl)- can be achieved through several methods. One common approach involves the reaction of acetic acid with 4-fluorobutylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the dehydrating agent .
Industrial Production Methods
On an industrial scale, the production of Acetamide, N-(4-fluorobutyl)- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-fluorobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom in the 4-fluorobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Acetamide, N-(4-fluorobutyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-fluorobutyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural and Electronic Properties
The 4-fluorobutyl substituent imparts distinct electronic effects compared to other common substituents in acetamide derivatives:
Key Observations :
- The 4-fluorobutyl group balances moderate lipophilicity and metabolic stability, making it advantageous for drug design compared to polar nitro (B1) or electron-rich methoxy (B2) substituents.
- Compared to trifluoromethyl or dichlorophenyl groups, the fluorobutyl chain may reduce steric hindrance, enhancing receptor binding .
Pharmacological Activities
2.2.1. Receptor Agonism
- FPR2 Agonists: Pyridazinone derivatives like N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit potent FPR2 agonism, activating calcium mobilization in neutrophils . The fluorobutyl group’s flexibility may improve target engagement compared to rigid aryl substituents.
- Analgesic Agents : Sulfonamide-containing acetamides (e.g., N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) show superior analgesic activity to paracetamol . The fluorobutyl group’s hydrophobicity could enhance blood-brain barrier penetration.
2.2.2. Antimicrobial and Antifungal Activity
- Benzo[d]thiazole-sulfonyl acetamides (e.g., compound 47 ) demonstrate efficacy against gram-positive bacteria and fungi . Fluorine’s electronegativity in N-(4-fluorobutyl)acetamide may similarly disrupt microbial membranes or enzyme function.
2.2.3. Anticancer Potential
- Quinazoline-sulfonyl acetamides (e.g., compound 38 ) inhibit cancer cell lines (HCT-1, MCF-7) via kinase modulation . The fluorobutyl chain’s stability under physiological conditions may prolong drug half-life compared to labile ester-containing analogs.
Biological Activity
Acetamide, N-(4-fluorobutyl)- is an organic compound characterized by its acetamide functional group linked to a 4-fluorobutyl chain. Its molecular formula is C₆H₁₂FNO, with a molecular weight of 135.17 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
Structure and Properties
The structural uniqueness of Acetamide, N-(4-fluorobutyl)- lies in the presence of fluorine, which enhances its chemical stability and alters its reactivity compared to other acetamides. The compound appears as a colorless to pale yellow liquid and exhibits low water solubility, indicating a hydrophobic nature that may influence its biological interactions.
Antibacterial Activity
Research indicates that acetamides can exhibit significant antibacterial properties. For instance, studies have shown that derivatives of acetamides can effectively inhibit the growth of various bacterial strains by targeting penicillin-binding proteins (PBPs), which are crucial for maintaining the integrity of bacterial cell walls. The presence of fluorine in the side chain may enhance this activity by improving binding affinity to target enzymes.
- Minimum Inhibitory Concentration (MIC) : The antibacterial efficacy is often assessed using MIC values. For related compounds, such as N-(4-fluoro-3-nitrophenyl)acetamide, MIC values demonstrated effective inhibition against Klebsiella pneumoniae, suggesting that modifications in the acetamide structure can lead to improved antibacterial properties .
Anticancer Activity
Acetamide derivatives have also been explored for their anticancer potential. Research has shown that modifications in the acetamide structure can lead to enhanced antiproliferative effects against various cancer cell lines.
- Cytotoxicity Studies : A study on structurally similar compounds indicated that introducing halogen substituents, like fluorine, can significantly increase cytotoxicity against cancer cells. For example, compounds with fluorine substitutions exhibited improved inhibition of key signaling pathways involved in cancer cell proliferation .
Case Studies and Research Findings
- Antibacterial Efficacy : In a comparative study of several acetamides, it was found that those with fluorinated chains had lower MIC values against Klebsiella pneumoniae, indicating stronger antibacterial activity .
- Anticancer Mechanisms : Another research highlighted that certain acetamide derivatives induced apoptosis in cancer cells through the activation of caspases and inhibition of specific kinases (ERK1/2), demonstrating their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the introduction of fluorine at specific positions within the acetamide structure can significantly enhance biological activity, both in terms of antibacterial and anticancer effects .
Comparative Analysis
The following table summarizes the key features and biological activities of Acetamide, N-(4-fluorobutyl)- compared to other related compounds:
| Compound Name | Molecular Formula | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| Acetamide, N-(4-fluorobutyl)- | C₆H₁₂FNO | Moderate | Potential |
| N-(4-Fluoro-3-nitrophenyl)acetamide | C₈H₈FNO | High | Low |
| N-(2-Fluorophenyl)-2β-DFJ acetamide | C₉H₁₃FNO | Low | Very High |
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-fluorobutyl)acetamide under inert conditions?
- Methodological Answer : The synthesis of N-(4-fluorobutyl)acetamide typically involves nucleophilic substitution or amidation reactions. For example, reacting 4-fluorobutylamine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere can yield the target compound. Purification via recrystallization or column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is essential to remove unreacted amines or acetylating agents. Monitoring reaction progress with TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirming purity via melting point analysis (e.g., 155–162°C for analogous compounds) are critical steps .
Q. How should researchers handle and store N-(4-fluorobutyl)acetamide to ensure stability?
- Methodological Answer : Due to the reactivity of fluorinated alkyl chains, store the compound in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent hydrolysis or thermal degradation. Conduct periodic NMR (e.g., ¹H/¹⁹F) or LC-MS analysis to verify stability. Use desiccants to mitigate moisture absorption, which can lead to side reactions (e.g., hydrolysis to acetic acid and 4-fluorobutylamine) .
Q. What spectroscopic techniques are most reliable for characterizing N-(4-fluorobutyl)acetamide?
- Methodological Answer :
- ¹H NMR : Look for acetamide NH proton (~6.5–7.5 ppm, broad singlet) and fluorobutyl chain signals (e.g., -CH2F at ~4.4–4.6 ppm as a triplet due to coupling with ¹⁹F).
- ¹⁹F NMR : A singlet near -215 ppm (CF2 groups) or -170 ppm (terminal CF) confirms fluorobutyl substitution.
- LC-MS (ESI+) : Molecular ion peaks [M+H]⁺ at m/z ~160–180 (exact mass depends on substituents) and fragmentation patterns (e.g., loss of acetyl group) validate structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or solubility data for N-(4-fluorobutyl)acetamide derivatives?
- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs and X-ray crystallography to confirm crystal packing. For solubility, use standardized protocols (e.g., shake-flask method in buffered aqueous solutions at 25°C) and compare with structurally analogous compounds (e.g., N-(4-fluorophenyl)acetamide, solubility ~1.2 mg/mL in water ). Purity must exceed 98% (HPLC) to ensure reproducibility .
Q. What computational methods are suitable for predicting the biological activity or metabolic pathways of N-(4-fluorobutyl)acetamide?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., cytochrome P450 isoforms). Density functional theory (DFT) calculations (B3LYP/6-31G*) can predict metabolic sites, such as fluorine-mediated electron-withdrawing effects on amide bond hydrolysis. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH cofactor) .
Q. How do structural modifications (e.g., fluorobutyl chain length) impact the physicochemical properties of N-(4-fluorobutyl)acetamide analogs?
- Methodological Answer : Systematic SAR studies require synthesizing homologs (e.g., N-(3-fluoropropyl)- or N-(5-fluoropentyl)acetamide) and comparing:
- Lipophilicity : LogP values via shake-flask method or HPLC retention time.
- Thermal Stability : TGA/DSC to assess decomposition thresholds.
- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion. Fluorobutyl chains typically enhance membrane permeability but reduce aqueous solubility due to increased hydrophobicity .
Data Contradiction Analysis
Q. Why do different studies report varying cytotoxicity results for N-(4-fluorobutyl)acetamide derivatives?
- Methodological Answer : Variability may stem from assay conditions (e.g., cell line specificity, incubation time). Standardize testing using the MTT assay (Mosmann’s protocol ) with controls for fluorophore interference. Cross-validate with alternative methods (e.g., ATP-based luminescence). Ensure compound stability in cell culture media (e.g., DMEM + 10% FBS) via pre-incubation HPLC checks .
Safety and Compliance
Q. What are the critical safety protocols for handling fluorinated acetamides in laboratory settings?
- Methodological Answer :
- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods (≥0.5 m/s face velocity).
- Spill Management : Neutralize with activated carbon or vermiculite; avoid water to prevent exothermic reactions.
- Waste Disposal : Incinerate fluorinated waste at ≥1100°C to prevent persistent organic pollutant formation. Document compliance with EPA/REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
